molecular formula C16H18FNO2S B337242 N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B337242
M. Wt: 307.4 g/mol
InChI Key: DKDFAFLGMRDFPS-UHFFFAOYSA-N
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Description

N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C16H18FNO2S. This compound is characterized by the presence of a benzyl group, a fluorine atom, an isopropyl group, and a benzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzyl-N-isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dichloromethane or acetonitrile and bases like potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent in organic synthesis.

    N-Benzyl-benzenesulfonamide: Lacks the fluorine and isopropyl groups, making it less reactive in certain reactions.

    N-Isopropyl-benzenesulfonamide: Lacks the benzyl and fluorine groups, affecting its chemical properties and reactivity.

Uniqueness

N-BENZYL-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the fluorine and isopropyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3

InChI Key

DKDFAFLGMRDFPS-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

solubility

12 [ug/mL]

Origin of Product

United States

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